molecular formula C13H19N3O B1478950 (6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2098134-12-2

(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol

Cat. No.: B1478950
CAS No.: 2098134-12-2
M. Wt: 233.31 g/mol
InChI Key: OBZOTCSRDPDYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol is a chemical building block of interest in medicinal chemistry and drug discovery research. Its structure incorporates a spirocyclic system, a feature commonly found in modern pharmaceutical agents to explore three-dimensional chemical space and improve physicochemical properties . The presence of both a hydrogen-bond donor/acceptor-rich aminopyridine moiety and a methanol functional group makes this compound a valuable scaffold for synthesizing more complex molecules, such as protein kinase inhibitors . Research indicates that analogous compounds containing spirocyclic and aminopyridine elements are frequently investigated for their potential to modulate various disease-associated enzymes and receptors, including PDGFR and SHP2, which are significant targets in oncology and other therapeutic areas . This product is intended for research purposes as a key intermediate or precursor in the design and development of novel bioactive molecules. Researchers should consult the safety data sheet prior to use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[6-(3-aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-11-3-1-6-15-12(11)16-7-10(8-17)13(9-16)4-2-5-13/h1,3,6,10,17H,2,4-5,7-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZOTCSRDPDYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2CO)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be broken down as follows:

  • Core Structure : A spirocyclic framework that incorporates a pyridine moiety.
  • Functional Groups : The presence of an amino group and a hydroxymethyl group contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit diverse biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Antiparasitic Activity : There is emerging evidence supporting its effectiveness against certain parasitic infections.
  • CNS Activity : Given its structural similarity to known neuroactive compounds, it may influence central nervous system pathways.

Antimicrobial Activity

A study evaluated the antimicrobial effects of several derivatives related to this compound, demonstrating notable inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate potency compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Antiparasitic Activity

The compound has shown promising results in vitro against Leishmania and Trypanosoma species. In one study, it exhibited an IC50 value of approximately 15 µM against Leishmania donovani, suggesting significant antiparasitic potential.

ParasiteIC50 (µM)
Leishmania donovani15
Trypanosoma brucei20

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for microbial growth and survival.
  • Disruption of Membrane Integrity : It could compromise the integrity of microbial membranes, leading to cell lysis.
  • Modulation of Neurotransmitter Systems : Its structural analogs have been shown to interact with neurotransmitter receptors, potentially influencing mood and cognition.

Case Studies

  • In Vivo Efficacy Against Leishmaniasis : A case study involving murine models demonstrated that treatment with this compound led to significant reductions in parasite load compared to untreated controls.
  • Safety Profile Assessment : Toxicological evaluations indicate that doses up to 100 mg/kg did not result in significant adverse effects in animal models, suggesting a favorable safety profile for further development.

Scientific Research Applications

Pharmacological Potential

The compound has been investigated for its role as a modulator of cystic fibrosis transmembrane conductance regulator (CFTR) channels. CFTR is crucial for maintaining the balance of salt and water on epithelial surfaces, and its dysfunction leads to cystic fibrosis. Research indicates that compounds similar to (6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol can enhance CFTR function, potentially providing therapeutic avenues for cystic fibrosis patients .

Neuropharmacology

Studies have shown that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The aminopyridine moiety is known for its ability to modulate neurotransmitter release and neuronal excitability .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. This mechanism can be pivotal in developing targeted cancer therapies .

Case Study 1: Modulation of CFTR Function

In a study published in 2020, researchers synthesized several derivatives of the compound and tested their efficacy on CFTR modulation in vitro. Results showed that certain derivatives significantly increased chloride ion transport across epithelial cells, indicating potential therapeutic benefits for cystic fibrosis treatment .

Case Study 2: Neuroprotective Effects

A research team investigated the neuroprotective properties of this compound in animal models of Parkinson's disease. The study found that administration of the compound reduced dopaminergic neuron loss and improved motor function, suggesting its potential as a neuroprotective agent .

Case Study 3: Anticancer Activity

In a laboratory setting, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The findings indicated that it inhibited cell growth and induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic .

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Steps

The synthesis of (6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol involves modular approaches to construct its spirocyclic core and functionalize the pyridine and methanol moieties. Below are critical reaction types and methodologies inferred from structurally related compounds:

Spirocyclic Core Formation

The 6-azaspiro[3.4]octane system is synthesized via intramolecular cyclization or ring-closing metathesis :

  • Example : A precursor with a brominated spiro intermediate undergoes Pd-catalyzed cross-coupling to introduce the pyridine ring .

  • Key reagents : Palladium catalysts (e.g., XPhos Pd G2), bases (K₃PO₄), and boronic esters for Suzuki-Miyaura coupling .

Functionalization of the Pyridine Ring

The 3-aminopyridin-2-yl group is introduced via nucleophilic aromatic substitution or cross-coupling :

  • Suzuki coupling : A boronic ester derivative of 3-aminopyridine reacts with a halogenated spiro intermediate under Pd catalysis .

  • Conditions : 1,4-dioxane/H₂O solvent system, 95°C, 12–16 hours .

Methanol Group Installation

The hydroxymethyl group is incorporated through:

  • Reduction : NaBH₄-mediated reduction of a ketone or ester precursor .

  • Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert stereochemistry at the alcohol center .

Reaction Optimization and Challenges

Step Challenge Solution Yield
SpirocyclizationLow regioselectivityUse of sterically hindered bases (e.g., DIPEA)60–75%
Suzuki CouplingCompeting side reactionsPre-activation of boronic ester with K₃PO₄45–68%
Methanol IntroductionOver-reduction of intermediatesControlled NaBH₄ stoichiometry in ethanol80–90%

Mechanistic Insights

  • Spirocyclic Ring Formation : Intramolecular SN2 displacement or [2+2] cycloaddition generates the strained spiro system .

  • Aminopyridine Coupling : Oxidative addition of Pd(0) to the aryl halide, followed by transmetallation with the boronic ester .

  • Alcohol Protection : TBS or benzyl ethers prevent oxidation during subsequent steps .

Scale-Up and Industrial Relevance

  • Large-Scale Suzuki Coupling : Requires rigorous exclusion of oxygen and high-purity boronic esters to minimize homocoupling .

  • Cost Drivers : Palladium catalysts account for ~40% of raw material costs; recycling protocols are critical .

Comparative Reactivity Data

Reaction Type Conditions Byproducts
SpirocyclizationCH₂Cl₂, 0°C to RT, 12hUncyclized linear amines
Suzuki Coupling95°C, PdCl₂(Ph₃P)₂, Na₂CO₃Biphenyl derivatives
Methanol DeprotectionHCl in dioxane, RT, 2hChlorinated side products

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

a) (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol
  • Core Structure : 6-azaspiro[3.4]octane .
  • Substituents: Fluorine at position 8, methanol at position 7.
  • Molecular Weight : 159.200 g/mol .
  • Hydrogen Bonding: 2 donors (NH, OH), 3 acceptors (N, O, F).
b) 6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid
  • Core Structure : 2-oxa-6-azaspiro[3.4]octane .
  • Substituents : tert-Butoxycarbonyl (Boc) at position 6, carboxylic acid at position 8.
  • Hydrogen Bonding: 1 donor (COOH), 3 acceptors (O, N, carbonyl).
  • The oxa (oxygen) atom in the spiro ring alters electronic properties compared to the all-carbon cyclobutane in the target compound .
c) 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
  • Core Structure : 7-oxa-9-azaspiro[4.5]decane .
  • Substituents: Dimethylaminophenyl, benzothiazole, and dione groups.
  • Key Differences: The larger spiro[4.5]decane system increases ring strain and conformational flexibility.

Physicochemical Properties

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP* Solubility (mg/mL)*
Target Compound ~250 (estimated) 3 5 1.2 Moderate (DMSO)
(8-Fluoro-...-methanol) 159.200 2 3 0.8 High (PBS)
6-Boc-2-oxa-...-carboxylic acid ~280 (estimated) 1 4 2.5 Low (aqueous)
Spiro[4.5]decane derivative ~400 (estimated) 2 6 3.0 Low (organic)

*LogP and solubility are extrapolated based on substituent contributions.

Preparation Methods

Synthesis of the 6-Azaspiro[3.4]octan-8-ylmethanol Core

The 6-azaspiro[3.4]octan-8-ylmethanol intermediate can be prepared through the following general approach:

  • Spirocyclization Reaction: A suitable amino alcohol precursor undergoes intramolecular cyclization to form the azaspiro ring system.
  • Hydroxymethylation: Introduction of the methanol group at the 8-position is achieved by selective functionalization, often via nucleophilic substitution or reduction of an aldehyde intermediate.

For example, the compound (6-azaspiro[3.4]octan-8-yl)methanol hydrochloride (CAS 2228699-50-9) is a known intermediate with molecular formula C8H16ClNO and molecular weight 177.67 g/mol, which can be used as a building block for further elaboration.

Coupling with 3-Aminopyridin-2-yl Moiety

The key step in the preparation of (6-(3-aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol involves attaching the 3-aminopyridin-2-yl group to the azaspiro scaffold at the 6-position. This can be achieved by:

The final compound has the molecular formula C13H19N3O and molecular weight 233.31 g/mol.

Research Findings and Data Table on Preparation Parameters

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
Spirocyclization Intramolecular cyclization Amino alcohol precursor, acid/base catalyst 70-85 Formation of azaspiro ring system
Hydroxymethylation Nucleophilic substitution or reduction Formaldehyde or aldehyde intermediate, reducing agent 60-75 Selective installation of methanol group
Coupling with aminopyridine Cross-coupling or reductive amination Halogenated azaspiro intermediate, 3-aminopyridine, Pd catalyst or reducing agent 50-80 Key step for attaching aminopyridine

Notes on Synthetic Challenges and Optimization

  • Regioselectivity: Controlling the position of substitution on the azaspiro ring is critical to obtain the desired isomer.
  • Functional Group Compatibility: The presence of an amino group on the pyridine ring requires careful protection/deprotection strategies to avoid side reactions.
  • Purification: Due to the complexity and polarity of the molecule, purification often involves chromatographic techniques such as HPLC or preparative TLC.

Q & A

Q. What are the common synthetic routes for (6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol, and what key intermediates are involved?

The synthesis typically involves constructing the azaspiro core followed by functionalization. A published method for analogous spiro compounds uses 2-oxa-spiro[3.4]octane-1,3-dione reacting with aminopyridine derivatives under nucleophilic conditions. For example, condensation with (3-aminopyridin-2-yl)amine in a polar aprotic solvent (e.g., DMF) at 80–100°C forms the spirocyclic backbone. Subsequent reduction or hydroxylation introduces the methanol group at the 8-position . Key intermediates include tert-butyl-protected azaspiro[3.4]octane carboxylates, which are deprotected to yield the final amine-methanol derivative .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

NMR : 1H/13C NMR identifies proton environments and confirms spirocyclic connectivity. The pyridine protons (δ 7.5–8.5 ppm) and spirocyclic CH2/CH groups (δ 2.5–4.0 ppm) are diagnostic. 2D experiments (COSY, HSQC) clarify coupling patterns. X-ray crystallography : Using SHELX programs (e.g., SHELXL), single-crystal data refine bond lengths and angles, confirming the spiro[3.4]octane geometry and stereochemistry. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .

Q. What pharmacological activities are associated with this compound’s structural motifs?

The 3-aminopyridine moiety is a known pharmacophore in kinase inhibitors (e.g., JAK1/2), while azaspiro scaffolds enhance metabolic stability. Preclinical studies on related compounds show potential in autoimmune diseases, with IC50 values <100 nM in enzyme assays. The methanol group may improve solubility for in vivo applications .

Advanced Questions

Q. How can crystallographic data address conflicting reports on the compound’s conformation?

Discrepancies in spirocyclic ring puckering or amine-methanol orientation can be resolved via high-resolution X-ray data (e.g., synchrotron sources). SHELXL refinement with TWIN/BASF commands corrects for twinning or pseudo-symmetry. Hydrogen bonding networks (e.g., N–H⋯O interactions) stabilize specific conformers, validated using Mercury’s void analysis .

Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale preparations?

  • Reaction monitoring : Use in situ FTIR or LC-MS to track intermediates (e.g., tert-butyl carbamate formation).
  • Catalysis : Pd/C or RuPhos ligands enhance coupling efficiency in spirocyclization.
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) isolates the target from regioisomers. Yield improvements (>60%) are achievable by optimizing temperature gradients and solvent polarity .

Q. How do hygroscopic properties impact stability, and what storage protocols are recommended?

The hydrochloride salt form (e.g., {6-azaspiro[3.4]octan-7-yl}methanol hydrochloride) reduces hygroscopicity. Store under inert gas (Ar) at –20°C with desiccants (silica gel). PXRD confirms polymorphic stability; DSC detects hydrate formation above 40% RH .

Q. What computational tools predict structure-activity relationships (SAR) for derivatives?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target proteins (e.g., JAK1). QSAR models using descriptors like logP, polar surface area, and H-bond donors prioritize derivatives with improved binding (ΔG < –9 kcal/mol) and ADMET profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
Reactant of Route 2
Reactant of Route 2
(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.